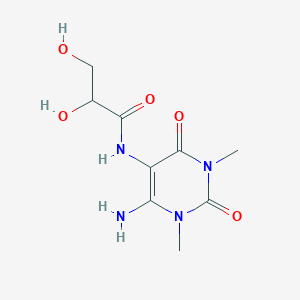
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to an ethanone moiety
準備方法
The synthesis of 1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions . This method is efficient and environmentally friendly, producing the desired product in moderate to good yields.
Industrial production methods for this compound may involve similar catalytic processes, with optimization for large-scale synthesis. The use of transition metal catalysts, such as copper, is crucial in facilitating the oxidation reactions required to form the ethanone moiety.
化学反応の分析
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly those containing pyridine and trifluoromethoxy groups.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism of action of 1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(6-bromopyridin-2-yl)ethan-1-one: This compound has a bromine atom instead of a trifluoromethoxy group, which affects its reactivity and applications.
1-[6-(trifluoromethyl)pyridin-3-yl]ethanone: The position of the trifluoromethyl group differs, leading to variations in chemical behavior and biological activity.
Pyridine-2(H)-one derivatives: These compounds share the pyridine core but differ in functional groups, influencing their pharmacological properties and uses.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H6F3NO2 |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
1-[6-(trifluoromethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-5(13)6-3-2-4-7(12-6)14-8(9,10)11/h2-4H,1H3 |
InChIキー |
ZVRKPGZIFVJFDX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC=C1)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


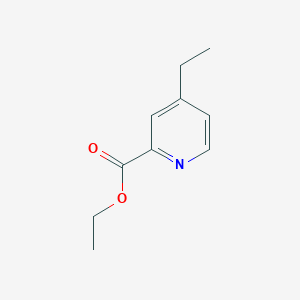
![4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13116929.png)
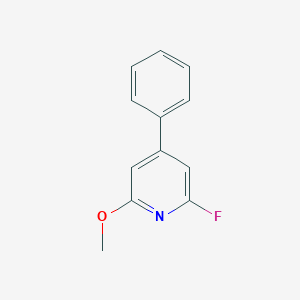
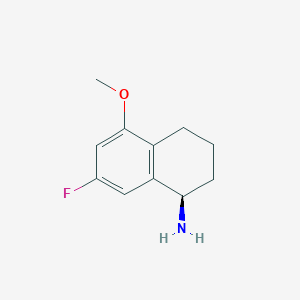
![5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride](/img/structure/B13116950.png)
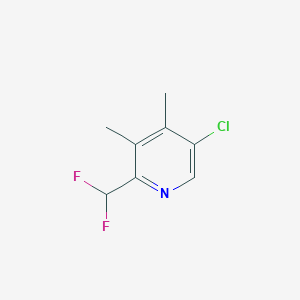
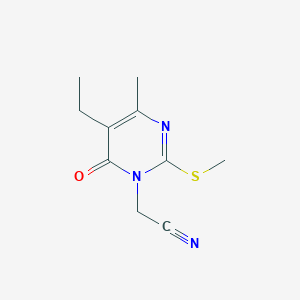
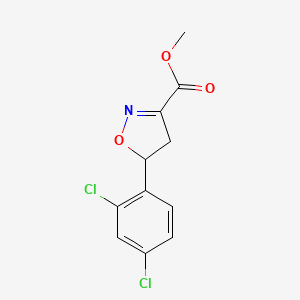
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
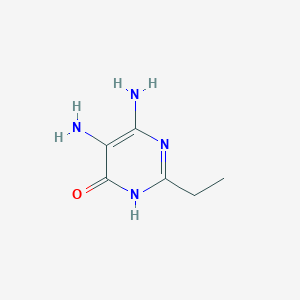
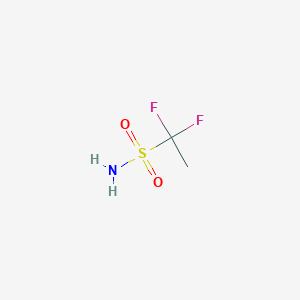
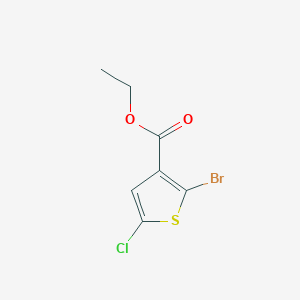
![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
